molecular formula C21H14Cl2N2O2 B11108606 4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline

4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline

Cat. No.: B11108606
M. Wt: 397.2 g/mol
InChI Key: UPWHIZVDGLSFAI-UHFFFAOYSA-N
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Description

N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]-N-[(E)-1-(3-chloro-4-methoxyphenyl)methylidene]amine is a complex organic compound that features a benzoxazole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N-[(E)-1-(3-chloro-4-methoxyphenyl)methylidene]amine typically involves the condensation of 5-chloro-2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal nanoparticles or solid acids can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-(3-chloro-4-methoxyphenyl)methanimine

InChI

InChI=1S/C21H14Cl2N2O2/c1-26-19-8-2-13(10-17(19)23)12-24-16-6-3-14(4-7-16)21-25-18-11-15(22)5-9-20(18)27-21/h2-12H,1H3

InChI Key

UPWHIZVDGLSFAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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